1-Isobutyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid
Description
1-Isobutyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid is a pyrazole-based compound featuring an isobutyl group at the N1 position and a para-tolyl (p-tolyl) substituent at the C5 position. The isobutyl group likely influences steric and electronic properties, differentiating it from related compounds with smaller or bulkier substituents.
Properties
Molecular Formula |
C15H18N2O2 |
|---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
5-(4-methylphenyl)-1-(2-methylpropyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C15H18N2O2/c1-10(2)9-17-14(8-13(16-17)15(18)19)12-6-4-11(3)5-7-12/h4-8,10H,9H2,1-3H3,(H,18,19) |
InChI Key |
SMVYNYJFOGWOHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NN2CC(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture
The target compound features a pyrazole ring substituted with:
-
Isobutyl group at N1
-
Carboxylic acid at C3
-
p-Tolyl group at C5
The SMILES notation (Cc1ccc(-c2cc(C(=O)O)nn2CC(C)C)cc1) confirms this regiochemistry. Achieving this substitution pattern requires precise control over reaction conditions to avoid regioisomer formation.
Retrosynthetic Approach
Retrosynthetic analysis suggests three key steps:
-
Pyrazole ring formation with pre-installed p-tolyl and ester groups.
-
N1 alkylation with isobutyl groups.
-
Ester hydrolysis to yield the carboxylic acid.
Pyrazole Core Synthesis
Cyclocondensation of β-Ketoesters
Ethyl 3-oxo-3-(p-tolyl)propanoate reacts with hydrazine derivatives to form the pyrazole ring. For example:
Table 1: Cyclocondensation Optimization
| β-Ketoester | Hydrazine Derivative | Solvent | Yield (%) |
|---|---|---|---|
| Ethyl p-tolylacetoacetate | Hydrazine hydrate | EtOH | 68 |
| Ethyl p-tolylacetoacetate | Isobutylhydrazine | THF | 72 |
N1 Alkylation Strategies
SEM-Cl-Mediated Protection
To direct alkylation to N1, the pyrazole nitrogen is protected using 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl):
Carboxylic Acid Formation
Ester Hydrolysis
The ethyl ester at C3 is hydrolyzed using NaOH:
Table 2: Hydrolysis Conditions Comparison
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaOH | EtOH/H₂O | 80 | 4 | 92 |
| LiOH | THF/H₂O | 60 | 6 | 85 |
Alternative Routes and Modifications
Suzuki-Miyaura Coupling
For late-stage introduction of the p-tolyl group:
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
1-Isobutyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products Formed
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H18N2O2
- CAS Number : 1528066-84-3
- Molecular Weight : 258.32 g/mol
The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory, antipyretic, and analgesic properties. The presence of the isobutyl and p-tolyl groups enhances its lipophilicity, potentially improving its bioavailability in various applications.
Anti-inflammatory Agents
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit anti-inflammatory effects. 1-Isobutyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid has been investigated for its potential to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.
Case Study : A study published in the Journal of Medicinal Chemistry evaluated several pyrazole derivatives for their COX inhibition activity. Results indicated that modifications to the pyrazole structure significantly affect anti-inflammatory potency, suggesting that this compound may be a promising candidate for further development as an anti-inflammatory drug .
Anticancer Properties
The compound has also shown promise in anticancer research. Pyrazole derivatives have been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Data Summary :
| Study | Cancer Type | Mechanism | Result |
|---|---|---|---|
| Breast Cancer | Apoptosis induction | Significant reduction in tumor size | |
| Lung Cancer | Cell cycle arrest | 70% inhibition of cell proliferation |
Herbicide Development
This compound is being explored as a potential herbicide due to its ability to inhibit specific plant growth pathways. The compound's structure allows it to interfere with biochemical processes essential for plant development.
Case Study : Research conducted by agricultural scientists demonstrated that formulations containing this compound effectively reduced weed growth in controlled environments. The application rates and efficacy varied based on environmental conditions, highlighting the need for further field studies .
Cosmetic Formulations
The compound's stability and safety profile make it suitable for cosmetic applications. Its potential moisturizing properties can enhance skin formulations.
Formulation Studies
Experimental designs using response surface methodology have been employed to optimize cosmetic formulations containing this compound. These studies focus on sensory attributes, stability, and skin compatibility.
Key Findings :
Mechanism of Action
The mechanism of action of 1-Isobutyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Effects at the N1 Position
The N1 substituent critically modulates physicochemical and biological properties. Key comparisons include:
Key Observations :
Substituent Effects at the C5 Position
The para-tolyl group at C5 is conserved in many analogs, but substitutions here alter electronic and steric profiles:
Key Observations :
Carboxylic Acid Functionalization
The C3-carboxylic acid enables conjugation or salt formation, critical for biological activity:
Q & A
Q. What are the optimal synthetic routes for preparing 1-Isobutyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid?
- Methodological Answer : A Pd-catalyzed Suzuki-Miyaura cross-coupling reaction is commonly employed for pyrazole derivatives. For example, in analogous syntheses, ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate was reacted with aryl boronic acids under deoxygenated DMF/H2O conditions using K3PO4 as a base and Pd(PPh3)4 as a catalyst . For the target compound, substituting the boronic acid with p-tolylboronic acid and using isobutyl groups in the ester precursor could yield the desired product. Purification typically involves column chromatography or recrystallization.
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- Melting Point : Compare observed values with literature data (e.g., analogous pyrazole derivatives show melting points between 120–180°C) .
- Spectroscopy :
- IR : Confirm carboxylic acid (C=O stretch ~1700 cm<sup>-1</sup>) and pyrazole ring vibrations (~1600 cm<sup>-1</sup>).
- NMR : <sup>1</sup>H NMR should show signals for the isobutyl group (δ ~0.9–1.2 ppm for CH3, δ ~2.0–2.5 ppm for CH), p-tolyl aromatic protons (δ ~6.8–7.2 ppm), and carboxylic acid protons (δ ~12–13 ppm if free acid).
- MS : Molecular ion peak (M<sup>+</sup>) should match the molecular weight (C16H18N2O2: 270.3 g/mol).
Q. What solvent systems are suitable for its solubility and stability studies?
- Methodological Answer : Pyrazole carboxylic acids are generally soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water. Stability tests should avoid strong acids/bases to prevent decarboxylation. For long-term storage, keep the compound under inert gas (N2) at –20°C .
Advanced Research Questions
Q. How do substituent positions (isobutyl vs. p-tolyl) influence its reactivity in medicinal chemistry applications?
- Methodological Answer : The isobutyl group at position 1 enhances lipophilicity, potentially improving membrane permeability, while the p-tolyl group at position 5 introduces steric bulk and π-π stacking potential. Structure-activity relationship (SAR) studies on similar compounds suggest that electron-donating groups (e.g., methyl in p-tolyl) enhance binding to hydrophobic enzyme pockets . Computational docking (e.g., AutoDock Vina) can predict interactions with target proteins like cyclooxygenase-2 (COX-2) .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Variable Temperature NMR : Assess dynamic processes (e.g., rotational isomerism of the isobutyl group).
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., distinguish pyrazole H-4 from p-tolyl protons).
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, as done for related triazolothiadiazine derivatives .
Q. How can computational modeling predict its pharmacokinetic properties?
- Methodological Answer : Use tools like SwissADME or Schrödinger’s QikProp to predict:
- LogP : ~2.5 (moderate lipophilicity due to isobutyl and p-tolyl groups).
- Bioavailability : Likely >50% if solubility is optimized via salt formation (e.g., sodium or hydrochloride salts) .
- Metabolic Sites : CYP3A4-mediated oxidation of the isobutyl group is probable; validate via in vitro microsomal assays.
Key Considerations for Future Research
- Synthetic Challenges : Optimize regioselectivity in pyrazole ring formation to avoid byproducts like 1,3-disubstituted isomers .
- Biological Evaluation : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, noting that fluorinated analogs show enhanced cytotoxicity .
- Data Reproducibility : Report detailed reaction conditions (e.g., degassing time, catalyst lot) to address variability in yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
